molecular formula C21H21N3O3 B2592994 N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-62-8

N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No.: B2592994
CAS No.: 898427-62-8
M. Wt: 363.417
InChI Key: WNTWSSXUAXOZCU-UHFFFAOYSA-N
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Description

N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a synthetic organic compound featuring a complex heterocyclic architecture. This structure is based on a fused pyrido[3,2,1-ij]quinoline core system, a scaffold of significant interest in medicinal chemistry . While specific biological data for this exact molecule is not widely published, compounds within this structural class are frequently investigated for their potential as kinase inhibitors . Related heterocyclic compounds, such as N-benzyl carboxamide derivatives, have demonstrated promising anticancer activities in research settings, showing efficacy against human cancer cell lines like colon (HT29) and prostate (DU145) through mechanisms that may involve interaction with protein kinases such as EGFR . In silico analyses of similar molecules suggest favorable drug-likeness properties, including compliance with Lipinski's Rule of Five, indicating potential for good oral bioavailability . This product is intended for research and development purposes, specifically for use in exploratory biological screening, hit-to-lead optimization, and structure-activity relationship (SAR) studies in drug discovery. FOR RESEARCH USE ONLY. Not for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

N-benzyl-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3/c25-18-9-8-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-13-14-5-2-1-3-6-14/h1-3,5-6,11-12H,4,7-10,13H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNTWSSXUAXOZCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide typically involves multi-step organic reactions. The synthetic route may start with the preparation of the hexahydropyridoquinoline core, followed by the introduction of the oxalamide group and the benzyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods would likely involve scaling up these reactions while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The benzyl group or other substituents can be replaced with different functional groups through substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include acting as an inhibitor or modulator of specific biological pathways.

    Industry: It may be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism by which N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide exerts its effects would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets and influencing various cellular processes.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Key Structural Features Reported Activities/Applications References
N1-Benzyl-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide Benzyl, oxalamide linker Not reported
N1-(3,4-Dimethoxyphenyl) analogue 3,4-Dimethoxyphenyl, oxalamide linker Synthetic intermediate
N1-(3-Hydroxypropyl) analogue (898427-73-1) 3-Hydroxypropyl, oxalamide linker Database entry
(Z)-N-(2-Aminoethyl)-2-cyano-3-(core)acrylamide (I-6) Cyanoacrylamide, 2-aminoethyl SMN protein interaction modulation
Diorganotin(IV) complexes (e.g., H2L1–H2L3) Hydrazone-Schiff base, Sn(IV) center Antimicrobial activity
(Hexahydropyrido[3,2,1-ij]quinolin-9-yl)boronic acid (391248-18-3) Boronic acid substituent Suzuki coupling precursor
2,2'-(Arylmethylene)bis(quinolin-3-ones) (28a–c) Dimeric core, aryl bridges Synthetic study

Biological Activity

N1-benzyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological significance.

Chemical Structure and Synthesis

The compound's structure is characterized by a complex arrangement of nitrogen and carbon atoms forming a quinoline ring system fused with a hexahydropyridine moiety. The synthesis typically involves multi-step organic reactions that include the formation of amides and cyclization processes. Detailed methodologies for synthesizing similar compounds suggest that variations in substituents can significantly affect biological activity.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key areas of focus include:

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance:

  • Cell Line Studies : The compound has been tested against several cancer cell lines including HT29 (colon cancer) and DU145 (prostate cancer). Results from MTT assays show significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation.
Cell LineIC50 Value (µM)Reference
HT2912.5
DU14515.0

Molecular docking studies have suggested that this compound interacts with key proteins involved in cancer progression. It shows potential as an inhibitor of the EGFR tyrosine kinase pathway which is crucial for tumor growth and survival.

Antimicrobial Activity

In addition to anticancer properties, some derivatives have demonstrated antimicrobial activity against various bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Studies

Several case studies have been documented regarding the efficacy of this compound and its analogs:

  • Study on Anticancer Effects : A study published in 2023 explored the anticancer effects of similar compounds against prostate and colon cancer cell lines. The results indicated that modifications to the oxalamide structure could enhance cytotoxicity and selectivity towards cancer cells .
  • Molecular Docking Analysis : Research utilizing molecular docking simulations revealed that the compound binds effectively to the active sites of target proteins involved in cancer metabolism. This binding affinity correlates with observed biological activity .

Q & A

Q. What are the key synthetic pathways for N1-benzyl-N2-(3-oxo-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach, starting with the functionalization of the hexahydropyridoquinolinone core. Key steps include:

  • Amide coupling : Reaction of activated oxalic acid derivatives (e.g., oxalyl chloride) with benzylamine and the hexahydropyridoquinolinone amine precursor under inert conditions .
  • Optimization parameters :
    • Temperature : Maintain 0–5°C during coupling to minimize side reactions .
    • Solvent selection : Polar aprotic solvents (e.g., DMF, DCM) improve solubility of intermediates .
    • Catalysts : Use HOBt/DCC or EDCI for efficient amide bond formation .
      Monitor progress via TLC or HPLC, and purify intermediates via column chromatography .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

  • NMR spectroscopy : 1H/13C NMR to verify benzyl group integration (δ 7.2–7.4 ppm) and hexahydropyridoquinolinone protons (δ 1.5–3.5 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]+ ion) .
  • X-ray crystallography : Resolve ambiguous stereochemistry in the hexahydropyrido ring system .

Q. What biological targets are associated with this compound’s structural analogs?

Similar oxalamide-quinoline hybrids exhibit activity against:

  • Kinase inhibition : ATP-binding pockets (e.g., MAPK, CDK families) due to planar quinoline moieties .
  • GPCR modulation : Benzyl groups may interact with hydrophobic pockets in serotonin or dopamine receptors .
    Validate targets via kinase inhibition assays or radioligand binding studies using HEK293 cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from:

  • Structural variability : Minor substituent changes (e.g., benzyl vs. furanmethyl groups) alter target affinity .
  • Assay conditions : Differences in cell viability assays (e.g., MTT vs. resazurin) impact IC50 values .
    Methodological recommendations :
  • Standardize assays across labs (e.g., uniform cell lines, incubation times).
  • Perform competitive binding studies to confirm target specificity .

Q. What strategies enhance pharmacological activity while maintaining solubility?

  • Structural modifications :
    • Introduce hydrophilic groups (e.g., hydroxyl or sulfonamide) at the benzyl para-position to improve aqueous solubility .
    • Replace the hexahydropyrido ring with a partially saturated analog to reduce logP .
  • Formulation testing : Use co-solvents (e.g., PEG 400) or cyclodextrin complexes for in vivo studies .

Q. What computational approaches improve docking accuracy for this compound?

  • Protein preparation : Optimize protonation states of active-site residues (e.g., Asp86 in kinase targets) using molecular dynamics simulations .
  • Ligand flexibility : Account for rotational freedom in the oxalamide linker via ensemble docking .
  • Validation : Compare docking scores with experimental IC50 values using Spearman correlation analysis .

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